6-Methoxy-5-nitroquinazoline
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Overview
Description
6-Methoxy-5-nitroquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitroquinazoline typically involves the nitration of 6-methoxyquinazoline. One common method includes the reaction of 6-methoxyquinazoline with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-nitroquinazoline undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 6-Methoxy-5-aminoquinazoline.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitroquinazoline, particularly in its anticancer applications, involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, this compound can disrupt cancer cell growth and induce apoptosis . The compound interacts with the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
6-Methoxyquinazoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroquinazoline: Lacks the methoxy group, which may affect its solubility and biological activity.
Uniqueness: 6-Methoxy-5-nitroquinazoline is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound in medicinal chemistry and other scientific research areas .
Properties
CAS No. |
87039-48-3 |
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Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6-methoxy-5-nitroquinazoline |
InChI |
InChI=1S/C9H7N3O3/c1-15-8-3-2-7-6(4-10-5-11-7)9(8)12(13)14/h2-5H,1H3 |
InChI Key |
CNDJORSHNJUFTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CN=CN=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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